2-Bromo-3-(4-cyano-3-fluorophenyl)-1-propene
Overview
Description
2-Bromo-3-(4-cyano-3-fluorophenyl)-1-propene is an organic compound that features a bromine atom, a cyano group, and a fluorine atom attached to a phenyl ring. This compound is of interest due to its unique chemical structure, which allows it to participate in various chemical reactions and applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of 3-fluorophenylboronic acid as a starting material . The reaction conditions often include the use of palladium-catalyzed cross-coupling reactions to introduce the desired functional groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and subsequent functionalization steps. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-3-(4-cyano-3-fluorophenyl)-1-propene can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The cyano group can be reduced to an amine, or the compound can be oxidized to introduce additional functional groups.
Cross-Coupling Reactions: The compound can participate in palladium-catalyzed cross-coupling reactions to form new carbon-carbon bonds.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts, boronic acids, and reducing agents such as lithium aluminum hydride. Reaction conditions often involve the use of inert atmospheres and controlled temperatures to ensure high selectivity and yield.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted phenyl derivatives, while cross-coupling reactions can produce complex organic molecules with multiple functional groups.
Scientific Research Applications
2-Bromo-3-(4-cyano-3-fluorophenyl)-1-propene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the development of new pharmaceuticals and bioactive molecules.
Industry: The compound can be used in the production of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism by which 2-Bromo-3-(4-cyano-3-fluorophenyl)-1-propene exerts its effects depends on its specific application. In chemical reactions, the bromine atom can act as a leaving group, facilitating the formation of new bonds. The cyano and fluorine groups can influence the compound’s reactivity and stability, making it a versatile intermediate in organic synthesis.
Comparison with Similar Compounds
Similar Compounds
3-Fluorophenylboronic acid: Used in similar cross-coupling reactions.
4-Cyano-3-fluorophenylboronic acid: Another compound with similar functional groups.
Uniqueness
2-Bromo-3-(4-cyano-3-fluorophenyl)-1-propene is unique due to the combination of its bromine, cyano, and fluorine groups, which provide distinct reactivity patterns and applications
Properties
IUPAC Name |
4-(2-bromoprop-2-enyl)-2-fluorobenzonitrile | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrFN/c1-7(11)4-8-2-3-9(6-13)10(12)5-8/h2-3,5H,1,4H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVEUCHIAFBHFMK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(CC1=CC(=C(C=C1)C#N)F)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrFN | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.07 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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